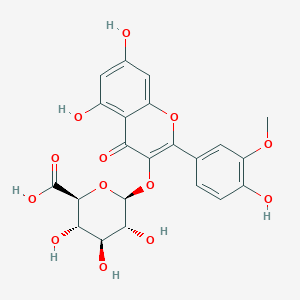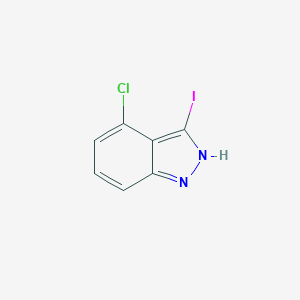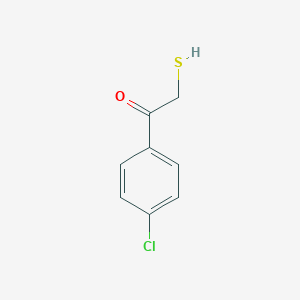
1-(4-Chlorophenyl)-2-mercaptoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-mercaptoethanone, also known as 4-chloro-2-mercaptoethanone, is an organosulfur compound with the molecular formula C7H6ClOS. It is a colorless solid that is soluble in organic solvents. Its structure consists of an aromatic ring with a sulfur-containing ethanone group. 4-chloro-2-mercaptoethanone has a variety of uses in scientific research, including as a reagent in organic synthesis, as a starting material for drug synthesis, and as a biochemical probe.
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Applications
1-(4-Chlorophenyl)-2-mercaptoethanone serves as a versatile intermediate in chemical synthesis, particularly in the pharmaceutical industry. Its applications span from the synthesis of muscle relaxants to the exploration of novel antimicrobial agents.
Synthesis of Chlormezanone : Research outlines the improved synthesis of chlormezanone, a muscle relaxant, from this compound derivatives. The process involves a two-step synthesis, where the sulfur atom of the compound is oxidized, leading to higher yields compared to traditional methods. This advancement demonstrates the compound's utility in medicinal chemistry, specifically in producing central nervous system agents with potentially enhanced efficacy and production efficiency (Oelschläger, Wange, Letsch, & Seeling, 2003).
Antimicrobial Agent Synthesis : The compound's utility extends to the development of novel antimicrobial agents. Studies have highlighted its role in synthesizing heterocyclic compounds with significant antibacterial activity. For instance, the synthesis of pyrimidine derivatives from this compound has been investigated for their antimicrobial properties, underscoring the compound's potential in addressing drug-resistant microbial infections (Essam Abdelghani, S. A. Said, M. Assy, & A. M. A. Hamid, 2017).
Chemical Reactivity and Material Science
Beyond medicinal applications, this compound is instrumental in material science, particularly in synthesizing complex molecular systems.
- Material Synthesis : The compound is involved in the synthesis of multifunctional molecular systems, such as porphyrins and carboranes, through its reactive intermediates. These systems are crucial in developing new materials with applications ranging from catalysis to optoelectronics. The ability to form structured multifunctional molecules showcases the compound's importance in advanced material synthesis (Victoria M. Alpatova et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJLYBMQJZUQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448381 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23081-12-1 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

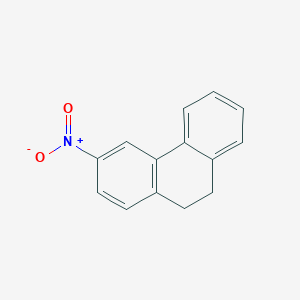



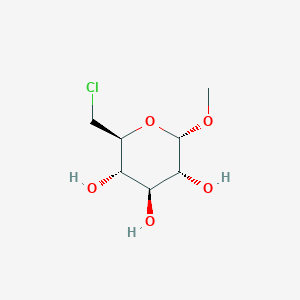
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
